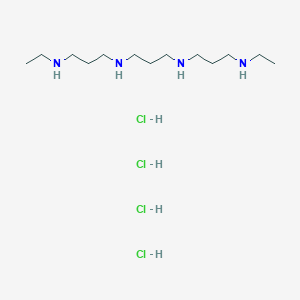

Diethylnorspermine tetrahydrochloride

Description

Properties

IUPAC Name |

N-ethyl-N'-[3-[3-(ethylamino)propylamino]propyl]propane-1,3-diamine;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32N4.4ClH/c1-3-14-8-5-10-16-12-7-13-17-11-6-9-15-4-2;;;;/h14-17H,3-13H2,1-2H3;4*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWBSOKBIROCQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCNCCCNCCCNCC.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H36Cl4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156886-85-0 | |

| Record name | Diethylnorspermine tetrahydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156886850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYLNORSPERMINE TETRAHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC7Y7UNA09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethylnorspermine Tetrahydrochloride: A Deep Dive into its Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Diethylnorspermine (DENSpm), a synthetic polyamine analogue, has garnered significant attention in the field of oncology for its potent anti-proliferative and pro-apoptotic activities. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the action of DENSpm. We will delve into its primary molecular target, the profound alterations it induces in polyamine homeostasis, and the subsequent cascade of cellular events, including oxidative stress, cell cycle arrest, and apoptosis. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study of polyamine analogues and their therapeutic potential.

Introduction: The Critical Role of Polyamines in Cellular Proliferation

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for normal cell growth, differentiation, and proliferation.[1] Their positive charge at physiological pH allows them to interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby influencing a myriad of cellular processes including DNA replication and transcription, protein synthesis, and cell signaling.

Cancer cells exhibit a dysregulated polyamine metabolism, characterized by elevated intracellular polyamine levels, which is crucial for sustaining their rapid proliferation.[1] This dependency on high polyamine concentrations has positioned the polyamine metabolic pathway as a promising target for anticancer therapeutic strategies. Diethylnorspermine (DENSpm) has emerged as a lead compound in a class of synthetic polyamine analogues designed to exploit this vulnerability.

The Core Mechanism: Superinduction of Spermidine/Spermine N1-acetyltransferase (SSAT)

The primary and most well-characterized mechanism of action of Diethylnorspermine is the potent induction of the enzyme spermidine/spermine N1-acetyltransferase (SSAT).[2] SSAT is the rate-limiting enzyme in the catabolism of polyamines.[3]

Molecular Interaction and Transcriptional Activation

DENSpm, as a structural mimic of natural polyamines, gains entry into cells via the polyamine transport system. Once inside, it acts as a potent inducer of SSAT gene transcription. Studies have shown that DENSpm treatment leads to a dramatic increase in SSAT mRNA levels, in some cases over 100-fold.[4] This induction is a key differentiator of DENSpm's potency compared to other polyamine analogues.

The Ramifications of SSAT Superinduction

The superinduction of SSAT by DENSpm initiates a cascade of events that collectively disrupt polyamine homeostasis:

-

Depletion of Natural Polyamines: The elevated SSAT activity leads to the rapid acetylation of spermidine and spermine. These acetylated polyamines are then either exported from the cell or further catabolized by N1-acetylpolyamine oxidase (APAO), resulting in a profound depletion of the intracellular pools of natural polyamines.[3]

-

Accumulation of Acetylated Polyamines: The increased SSAT activity leads to a significant accumulation of N1-acetylspermidine and N1,N12-diacetylspermine within the cell.

The following diagram illustrates the central role of DENSpm in modulating polyamine metabolism:

Figure 1: Core mechanism of Diethylnorspermine action on polyamine metabolism.

Downstream Cellular Consequences of DENSpm Treatment

The profound disruption of polyamine homeostasis triggered by DENSpm leads to a series of downstream cellular events that culminate in cell growth inhibition and death.

Induction of Oxidative Stress

A critical consequence of enhanced polyamine catabolism is the generation of reactive oxygen species (ROS). The oxidation of acetylated polyamines by APAO produces hydrogen peroxide (H₂O₂) as a byproduct.[5] This surge in intracellular H₂O₂ levels creates a state of oxidative stress, which can damage cellular components, including lipids, proteins, and DNA, and activate stress-response signaling pathways.[6][7]

Cell Cycle Arrest

DENSpm treatment has been shown to induce cell cycle arrest, primarily at the G1 phase.[8] The depletion of polyamines, which are essential for the progression through the cell cycle, is a key contributing factor. The reduction in polyamine levels can inhibit the synthesis of proteins required for DNA replication and cell division.

Induction of Apoptosis

DENSpm is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines.[9][10] The apoptotic cascade is initiated through multiple interconnected pathways:

-

Mitochondrial Pathway: Oxidative stress induced by DENSpm can lead to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[9] This, in turn, activates the caspase cascade, leading to the execution of apoptosis.

-

Caspase Activation: Studies have demonstrated the activation of key executioner caspases, such as caspase-3 and caspase-9, following DENSpm treatment.[11]

The following diagram illustrates the signaling cascade leading to apoptosis:

Figure 2: Signaling pathway of DENSpm-induced apoptosis.

Inhibition of the mTOR Signaling Pathway

Recent evidence has implicated the mTOR (mammalian target of rapamycin) signaling pathway as another key target of DENSpm.[12][13] The mTOR pathway is a central regulator of cell growth, proliferation, and survival.[14] DENSpm treatment has been shown to downregulate the levels of key components of the mTOR pathway, including mTOR itself, and its downstream effectors p70S6K and 4E-BP1.[12] This inhibition of mTOR signaling further contributes to the anti-proliferative effects of DENSpm.

Quantitative Data on DENSpm Activity

The anti-proliferative activity of DENSpm varies across different cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for DENSpm in a selection of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-468 | Breast Cancer | 1-10 (120h exposure) | [1] |

| MCF-7 | Breast Cancer | 1-10 (120h exposure) | [1] |

| T24 | Bladder Cancer | Potent (exact value not specified) | [15] |

| J82 | Bladder Cancer | Potent (exact value not specified) | [15] |

| Human Melanoma Cells | Melanoma | 2-180 | [16] |

| C13* (DDP-resistant) | Ovarian Carcinoma | 24.6 ± 2 | [17] |

| 2008 (DDP-sensitive) | Ovarian Carcinoma | 3.4 ± 0.8 | [17] |

The induction of SSAT activity by DENSpm is a hallmark of its mechanism. The table below provides examples of the fold induction of SSAT activity in response to DENSpm treatment.

| Cell Line | Treatment | Fold Induction of SSAT Activity | Reference |

| L56Br-C1 | 10 µM DENSpm (24h) | 60 | [11] |

| L56Br-C1 | 10 µM DENSpm (48h) | 240 | [11] |

| CHO | BENSM (DENSpm) | ~600 (48h) | [3] |

| MALME-3M | DE-333 (DENSpm) | >200-1000 | [2] |

Experimental Protocols

This section provides an overview of key experimental protocols used to investigate the mechanism of action of DENSpm.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell.

Procedure:

-

Cell Preparation: Harvest cells and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix cells in cold 70% ethanol to permeabilize the cell membrane. This step can be performed overnight at 4°C.[18][19]

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[18]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence intensity of PI.

-

Data Analysis: The resulting data is plotted as a histogram of cell count versus fluorescence intensity, allowing for the quantification of the percentage of cells in each phase of the cell cycle.[18]

The following diagram outlines the workflow for cell cycle analysis:

Figure 3: Workflow for cell cycle analysis using flow cytometry.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label early apoptotic cells. Propidium iodide is used as a marker for membrane integrity, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Procedure:

-

Cell Preparation: Harvest cells following DENSpm treatment.

-

Washing: Wash cells with cold PBS.

-

Resuspension: Resuspend cells in Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry, detecting both FITC and PI fluorescence.

-

Data Analysis: The results are typically displayed as a dot plot, separating the cell population into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Measurement of Spermidine/Spermine N1-acetyltransferase (SSAT) Activity

Several methods are available to measure SSAT activity, including radiometric and chromatographic assays. A common approach involves the use of a radioactive acetyl donor.

Principle: Cell lysates are incubated with a polyamine substrate and [¹⁴C]acetyl-CoA. The radioactive acetyl group is transferred to the polyamine by SSAT. The resulting radiolabeled acetylated polyamine is then separated and quantified.

Procedure:

-

Cell Lysate Preparation: Prepare cytosolic extracts from DENSpm-treated and control cells.

-

Enzyme Reaction: Incubate the cell lysate with a reaction mixture containing a polyamine substrate (e.g., spermidine), [¹⁴C]acetyl-CoA, and appropriate buffers.

-

Separation: Separate the radiolabeled acetylated polyamine from the unreacted [¹⁴C]acetyl-CoA using methods such as ion-exchange chromatography or high-performance liquid chromatography (HPLC).[17]

-

Quantification: Quantify the amount of radioactivity in the acetylated polyamine fraction using a scintillation counter.

-

Calculation: Calculate the SSAT activity, typically expressed as pmol of acetyl groups transferred per minute per milligram of protein.

Clinical Perspective and Future Directions

DENSpm has been evaluated in Phase I and II clinical trials for various cancers, including non-small cell lung cancer, metastatic breast cancer, and hepatocellular carcinoma.[1][18] While the drug was generally well-tolerated, it demonstrated limited single-agent efficacy in these studies.[1][19]

Current research is focused on several key areas to enhance the therapeutic potential of DENSpm and other polyamine analogues:

-

Combination Therapies: Preclinical studies have shown that DENSpm can synergize with other chemotherapeutic agents, such as 5-fluorouracil and platinum-based drugs, to enhance their anticancer activity.

-

Development of Novel Analogues: The synthesis and evaluation of new generations of polyamine analogues with improved efficacy and reduced toxicity are ongoing.

-

Biomarker Identification: Identifying predictive biomarkers to select patients who are most likely to respond to DENSpm therapy is a critical area of investigation.

Conclusion

Diethylnorspermine tetrahydrochloride exerts its potent anticancer effects through a multifaceted mechanism of action. Its primary and most profound effect is the superinduction of SSAT, leading to a drastic depletion of intracellular polyamines and the generation of oxidative stress. This initial disruption of polyamine homeostasis triggers a cascade of downstream events, including cell cycle arrest, apoptosis, and inhibition of the mTOR signaling pathway. While clinical efficacy as a monotherapy has been limited, the in-depth understanding of its mechanism of action provides a strong rationale for its continued investigation in combination therapies and for the development of next-generation polyamine analogues. This technical guide serves as a foundational resource for researchers dedicated to advancing the therapeutic application of this intriguing class of compounds.

References

- Jiang, Z., et al. (2007). Activation of polyamine catabolism by N1, N11-diethylnorspermine alters the cellular localization of mTOR and downregulates mTOR protein level in glioblastoma cells. Cancer Biology & Therapy, 6(10), 1644-1648.

- Jiang, Z., & Chu, E. (2007). Activation of Polyamine Catabolism by N1, N11-Diethylnorspermine Alters the Cellular Localization of mTOR and Downregulates mTOR Protein Level in Glioblastoma Cells. Cancer Biology & Therapy, 6(10), 1644-1648.

- Pendyala, L., et al. (2002). Phase I Study of N1,N11-Diethylnorspermine in Patients with Non-Small Cell Lung Cancer. Clinical Cancer Research, 8(3), 684-690.

- Wolff, A. C., et al. (2003). A Phase II Study of the Polyamine Analog N1,N11-Diethylnorspermine (DENSpm) Daily for Five Days Every 21 Days in Patients with Previously Treated Metastatic Breast Cancer. Clinical Cancer Research, 9(16), 5922-5928.

- Wolff, A. C., et al. (2003). A phase II study of the polyamine analog N1,N11-diethylnorspermine (DENSpm) daily for five days every 21 days in patients with previously treated metastatic breast cancer. Clinical cancer research : an official journal of the American Association for Cancer Research, 9(16 Pt 1), 5922–5928.

- Elo, J. P., et al. (2005). Concentration-dependent effects of N1, N11-diethylnorspermine on melanoma cell proliferation. Journal of cellular physiology, 205(2), 273–279.

- Choi, W., et al. (2005). Combination of 5-Fluorouracil and N1, N11-diethylnorspermine markedly activates spermidine/spermine N1-acetyltransferase expression, depletes polyamines, and synergistically induces apoptosis in colon carcinoma cells. Cancer Research, 65(9 Supplement), 1169-1170.

- Pendyala, L., et al. (2002). Phase I Study of N1,N11-Diethylnorspermine in Patients with Non-Small Cell Lung Cancer. Clinical Cancer Research, 8(3), 684-690.

- Tummala, R., et al. (2011). Combination effects of platinum drugs and N1, N11 diethylnorspermine on spermidine/spermine N1-acetyltransferase, polyamines and growth inhibition in A2780 human ovarian carcinoma cells and their oxaliplatin and cisplatin-resistant variants. Cancer chemotherapy and pharmacology, 67(2), 401–414.

- Crow, M. T. (2011). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 1(1), e4.

- Llovet, J. M., et al. (2012). Phase I study of N(1),N(11)‑diethylnorspermine (DENSPM) in patients with advanced hepatocellular carcinoma. Cancer chemotherapy and pharmacology, 70(5), 733–741.

- Murray-Stewart, T., et al. (2022). The Synergistic Benefit of Combination Strategies Targeting Tumor Cell Polyamine Homeostasis. International Journal of Molecular Sciences, 23(13), 7306.

- Fogel-Petrovic, M., et al. (1997). Structural basis for differential induction of spermidine/spermine N1-acetyltransferase activity by novel spermine analogs. Molecular pharmacology, 52(1), 69–74.

- Stefanelli, C., et al. (2009). Effect of the polyamine analogue N1,N11-diethylnorspermine on cell survival and susceptibility to apoptosis of human chondrocytes. Journal of cellular physiology, 219(1), 109–116.

- Lin, C. H., et al. (2010). A high-throughput colorimetric assay to characterize the enzyme kinetic and cellular activity of spermidine/spermine N1-acetyltransferase 1. Analytical biochemistry, 407(2), 221–227.

- Marverti, G., et al. (1998). N1,N12-bis(ethyl)spermine effect on growth of cis-diamminedichloroplatinum(II)-sensitive and -resistant human ovarian-carcinoma cell lines.

- Hegardt, C., et al. (2008). Molecular mechanisms underlying N1, N11-diethylnorspermine-induced apoptosis in a human breast cancer cell line. Anti-cancer drugs, 19(4), 359–368.

- Hegardt, C., et al. (2002). Rapid caspase-dependent cell death in cultured human breast cancer cells induced by the polyamine analogue N(1),N(11)-diethylnorspermine. The European journal of biochemistry, 269(3), 1033–1039.

-

ELK Biotechnology. (n.d.). Human SAT1(Spermidine/Spermine N1-Acetyltransferase 1) ELISA Kit. Retrieved from [Link]

- Lin, C. H., et al. (2010). A high-throughput colorimetric assay to characterize the enzyme kinetic and cellular activity of spermidine/spermine N1-acetyltransferase 1. Analytical biochemistry, 407(2), 221–227.

- Oredsson, S. M. (2007). Inhibition of cell proliferation and induction of apoptosis by N(1),N(11)-diethylnorspermine-induced polyamine pool reduction. Biochemical Society transactions, 35(Pt 2), 405–409.

- Porter, C. W., et al. (1993). Effects of diethyl spermine analogues in human bladder cancer cell lines in culture. The Journal of urology, 149(1), 173–177.

- Oredsson, S. M. (2007). Inhibition of cell proliferation and induction of apoptosis by N(1),N(11)-diethylnorspermine-induced polyamine pool reduction. Biochemical Society transactions, 35(Pt 2), 405–409.

- Li, J., et al. (2005). Enzyme activity assay of ornithine decarboxylase (ODC) and spermidine/spermine N1-acetyltransferase (SSAT) in rat myocardium. Journal of Huazhong University of Science and Technology. Medical sciences = Hua zhong ke ji da xue xue bao. Yi xue. Ying De wen ban = Huazhong keji daxue xuebao. Yixue Yingdewen ban, 25(4), 403–405.

- Pegg, A. E., et al. (1990). Induction of spermidine/spermine N1-acetyltransferase activity in Chinese-hamster ovary cells by N1N11-bis(ethyl)norspermine (corrected) and related compounds. The Biochemical journal, 267(2), 331–338.

- Varghese, S., et al. (2014). A Novel Assay Platform for the Detection of Translation Modulators of Spermidine/Spermine Acetyltransferase. PloS one, 9(1), e86483.

- Fogel-Petrovic, M., et al. (1996). Differential transcription of the human spermidine/spermine N1-acetyltransferase (SSAT) gene in human lung carcinoma cells. The Biochemical journal, 314 ( Pt 3)(Pt 3), 775–781.

- Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11.

-

University of California San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]

- Pizzino, G., et al. (2017). Oxidative Stress: Harms and Benefits for Human Health. Oxidative medicine and cellular longevity, 2017, 8416763.

- Foschino, Barbaro, M., & Carpagnano, G. E. (2022). Overview of the Mechanisms of Oxidative Stress: Impact in Inflammation of the Airway Diseases. Antioxidants (Basel, Switzerland), 11(11), 2139.

- Akins, N. S., et al. (2022). Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth. International journal of molecular sciences, 23(18), 10594.

- Ramos-Tovar, E., & Muriel, P. (2020). The Role of Oxidative Stress in Physiopathology and Pharmacological Treatment with Pro- and Antioxidant Properties in Chronic Diseases. Oxidative medicine and cellular longevity, 2020, 1234567.

-

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

- Saxton, R. A., & Sabatini, D. M. (2017). mTOR Signaling in Growth, Metabolism, and Disease. Cell, 168(6), 960–976.

- Darzynkiewicz, Z., et al. (2010). Determining Cell Cycle Stages by Flow Cytometry. Current protocols in cytometry, Chapter 7, Unit7.7.

- Pledgie, A., et al. (2012). Expression of Spermidine/Spermine N1-Acetyl Transferase (SSAT) in Human Prostate Tissues is Related to Prostate Cancer Progression and Metastasis. PloS one, 7(5), e34925.

-

OncLive. (2011). A Tale of 2 Complexes: The mTOR Signaling Pathway in Cancer Development. Retrieved from [Link]

- Sies, H. (2023). Cellular and Molecular Mechanisms in Oxidative Stress-Related Diseases 2.0/3.0. Antioxidants (Basel, Switzerland), 12(3), 609.

- Kim, J. H., et al. (2021). Spermidine Attenuates Oxidative Stress-Induced Apoptosis via Blocking Ca2+ Overload in Retinal Pigment Epithelial Cells Independently of ROS. International journal of molecular sciences, 22(11), 5898.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Development of a no-wash assay for mitochondrial membrane potential using the styryl dye DASPEI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A protocol for in vivo detection of reactive oxygen species - 谷战军课题组 [m.guzjlab.org]

- 6. US20140315217A1 - Method For Assaying The Activity Of Spermidine/Spermine N1-Acetyltransferase - Google Patents [patents.google.com]

- 7. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US6811967B2 - Method for assaying non-spermine/spermidine activity of spermidine/spermine N1-acetyltransferase (SSAT) - Google Patents [patents.google.com]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress [elabscience.com]

- 12. medipol.edu.tr [medipol.edu.tr]

- 13. Measurement of spermidine/spermine-N1-acetyltransferase activity by high-performance liquid chromatography with N1-dansylnorspermine as the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Determination of Polyamines and Amino Acids by a Fluorescamine-HPLC Method | Springer Nature Experiments [experiments.springernature.com]

Diethylnorspermine (DENSpm): A Technical Guide to its Cellular Function and Molecular Mechanisms

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Polycationic Achilles' Heel of Cancer

Polyamines—primarily putrescine, spermidine, and spermine—are ubiquitous, positively charged molecules essential for a spectrum of cellular processes, including DNA stabilization, gene transcription, translation, and, most critically, cell proliferation and differentiation.[1][2] The machinery governing polyamine homeostasis is exquisitely regulated in normal cells. However, in neoplastic cells, this regulation is frequently dysregulated, leading to elevated polyamine levels that are not just a hallmark but a functional requirement for sustaining rapid growth and division.[2][3] This dependency makes the polyamine metabolic pathway a compelling, albeit complex, target for anticancer therapeutic strategies.[4][5]

N¹,N¹¹-Diethylnorspermine (DENSpm) is a rationally designed, synthetic analogue of spermine. It was developed as a pharmacological tool to exploit this neoplastic dependency by profoundly disrupting polyamine homeostasis.[6] Unlike simple enzyme inhibitors, DENSpm functions as a molecular Trojan horse, entering cells via the polyamine transport system and initiating a cascade of events that simultaneously halts polyamine synthesis and aggressively promotes their catabolism.[1][7] This guide provides a detailed technical overview of the molecular function of DENSpm, the cellular consequences of its action, and validated experimental protocols for its study.

Part 1: The Core Mechanism — A Multi-pronged Assault on Polyamine Homeostasis

The primary function of DENSpm is to induce a state of profound and rapid polyamine depletion within the cell. It achieves this not through a single point of inhibition, but by orchestrating a coordinated shutdown of synthesis and a dramatic upregulation of catabolism.

Superinduction of Spermidine/Spermine N¹-acetyltransferase (SSAT)

The central and most potent action of DENSpm is the massive induction of spermidine/spermine N¹-acetyltransferase (SSAT), the rate-limiting enzyme in polyamine catabolism.[1][8] DENSpm is among the most powerful inducers of SSAT known, capable of increasing its activity by 10- to 1000-fold in responsive cell lines.[4][9]

SSAT catalyzes the transfer of an acetyl group from acetyl-CoA to the N¹ position of spermine and spermidine.[8] This acetylation has two critical consequences:

-

Neutralization and Export: Acetylation neutralizes the positive charges on the polyamines, reducing their affinity for anionic macromolecules like DNA and RNA and facilitating their export from the cell.[8]

-

Substrate for Oxidation: The N¹-acetylated polyamines become substrates for the peroxisomal enzyme N¹-acetylpolyamine oxidase (APAO), also referred to as PAOh1/SMO.[1][8] APAO oxidizes these molecules, breaking them down into smaller polyamines (spermidine to putrescine) and generating toxic byproducts.[3]

Feedback Inhibition of Polyamine Biosynthesis and Transport

Concurrently with inducing catabolism, DENSpm mimics the feedback regulation typically exerted by high concentrations of natural polyamines. Upon accumulating inside the cell, DENSpm:

-

Downregulates Biosynthetic Enzymes: It suppresses the activity of key synthetic enzymes, including ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).[1][10]

-

Inhibits Polyamine Transport: DENSpm is actively taken up by the cell's polyamine transport system (PTS).[7] Its presence serves to downregulate the transport system, further preventing the cell from scavenging essential natural polyamines from the extracellular environment.[11]

This multi-pronged mechanism ensures a rapid and comprehensive depletion of intracellular spermidine and spermine pools, effectively starving the cell of the polycations required for growth.[6][12]

Caption: DENSpm's multi-faceted disruption of polyamine homeostasis.

Part 2: Cellular Consequences of DENSpm-Induced Polyamine Depletion

The biochemical upheaval caused by DENSpm translates into profound, typically cytotoxic, effects at the cellular level. The consequences range from cell cycle disruption to the active induction of programmed cell death.

Cell Cycle Arrest

Polyamines are indispensable for cell cycle progression, particularly through the G1 to S phase transition. By depleting the intracellular polyamine pools, DENSpm imposes a strong cytostatic effect, primarily by inducing a G1 phase block.[13] This is observed as a significant accumulation of cells in the G0/G1 phase and a corresponding depletion of the S-phase population in flow cytometry analyses.[13] This arrest prevents cancer cells from replicating their DNA, halting proliferation.

Induction of Apoptosis via Oxidative Stress

The most significant anti-neoplastic consequence of DENSpm treatment is the induction of apoptosis.[3][12] A primary driver of this process is the generation of cytotoxic byproducts from the newly activated catabolic pathway.

-

H₂O₂ Production: The oxidation of N¹-acetylspermine and N¹-acetylspermidine by APAO/SMO is a flavin-dependent process that produces hydrogen peroxide (H₂O₂) as a major byproduct.[3]

-

Oxidative Damage: The massive induction of SSAT by DENSpm effectively turns the polyamine catabolic pathway into an engine for H₂O₂ production.[3][14] This surge in reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses, leading to oxidative damage to mitochondria, proteins, and DNA, which are potent triggers for apoptosis.[3]

Activation of the Caspase Cascade

DENSpm-induced apoptosis is executed through the canonical caspase-dependent pathway.[15]

-

Initiator Caspases: Studies have shown activation of initiator caspases, including caspase-9 (linked to the mitochondrial or "intrinsic" pathway) and caspase-8 (linked to the death receptor or "extrinsic" pathway).[15]

-

Executioner Caspase-3: Both pathways converge on the activation of the primary executioner, caspase-3.[15][16] Active caspase-3 is responsible for cleaving a host of cellular substrates, leading to the classic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.[17] The induction of apoptosis is often confirmed by the appearance of a sub-G1 peak in cell cycle analysis and can be blocked by general caspase inhibitors.[15]

Caption: Apoptotic signaling cascade initiated by DENSpm.

Modulation of Key Survival Pathways

Beyond direct oxidative stress, DENSpm impacts critical cell survival signaling. Treatment of glioblastoma cells with DENSpm has been shown to alter the subcellular localization of the mammalian target of rapamycin (mTOR), sequestering it in the perinuclear region.[14] This leads to a downregulation of mTOR protein levels and a broad inhibition of mTOR-mediated protein synthesis, contributing to cell death and detachment in a process resembling anoikis.[14]

Part 3: Experimental Analysis of Diethylnorspermine Function

To rigorously characterize the cellular effects of DENSpm, a series of validated experimental protocols are essential. The following section details key methodologies and the scientific rationale underpinning their use.

Data Presentation: DENSpm Cytotoxicity in Human Cancer Cell Lines

The cytotoxic potency of DENSpm varies across different cancer types. A summary of reported 50% inhibitory concentration (IC₅₀) values provides a valuable comparative baseline for experimental design.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MALME-3M | Melanoma | ~0.5 - 1.0 | [13] |

| A549 | Lung Adenocarcinoma | ~0.1 - 1.0 | [6] |

| A121 | Ovarian Carcinoma | ~0.1 - 1.0 | [6] |

| SH-1 | Melanoma | ~0.1 - 1.0 | [6] |

| HT29 | Colon Carcinoma | >100 | [6] |

Table 1: Comparative IC₅₀ values for DENSpm after continuous exposure in various human cancer cell lines. This data highlights the differential sensitivity, with cell lines like HT29 showing marked resistance.

Experimental Protocol 1: Assessing DENSpm-Induced Cytotoxicity via MTT Assay

Causality and Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This protocol is fundamental for establishing a dose-response curve and determining the IC₅₀ value of DENSpm for a specific cell line.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Drug Treatment: Prepare serial dilutions of DENSpm in complete culture medium. Remove the old medium from the wells and add 100 µL of the DENSpm-containing medium or vehicle control (e.g., PBS) to the appropriate wells.

-

Incubation: Incubate the plate for the desired duration (e.g., 72 or 96 hours), which should be sufficient to observe significant effects on proliferation.

-

MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a 0.01 M HCl solution in 10% SDS) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage viability against the log of the DENSpm concentration to determine the IC₅₀ value using non-linear regression analysis.

Experimental Protocol 2: Quantifying DENSpm-Induced Changes in Polyamine Metabolism

Causality and Rationale: To confirm that DENSpm's mechanism of action proceeds as expected, it is crucial to directly measure its effects on its primary enzymatic target (SSAT) and the downstream consequences on polyamine pools. This two-part protocol validates the core mechanism of action.

A. SSAT Enzyme Activity Assay

Rationale: This assay directly quantifies the catalytic activity of SSAT, providing a direct measure of DENSpm's primary pharmacological effect. It typically uses [¹⁴C]acetyl-CoA as a substrate, where the radiolabeled acetyl group is transferred to spermidine, and the resulting [¹⁴C]N¹-acetylspermidine is separated and quantified.

Methodology:

-

Cell Treatment and Lysis: Treat cultured cells with DENSpm (e.g., 10 µM for 24 hours) or vehicle. Harvest and lyse the cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford or BCA assay).

-

Enzymatic Reaction: In a microcentrifuge tube, combine a standardized amount of cell lysate protein (e.g., 50 µg) with a reaction buffer containing spermidine and [¹⁴C]acetyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Separation of Product: Stop the reaction and separate the positively charged, unreacted [¹⁴C]acetyl-CoA from the neutral [¹⁴C]N¹-acetylspermidine product. This is classically done by spotting the mixture onto P81 phosphocellulose paper discs, which bind the charged substrate but not the acetylated product.

-

Washing: Wash the paper discs thoroughly with a buffer (e.g., phosphate buffer) to remove all unreacted substrate.

-

Quantification: Place the washed discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Analysis: Calculate SSAT activity as picomoles of acetyl groups transferred per minute per milligram of protein.

B. Intracellular Polyamine Pool Analysis via HPLC

Rationale: High-performance liquid chromatography (HPLC) is the gold standard for separating and quantifying intracellular polyamines and their acetylated derivatives. This analysis directly demonstrates the functional outcome of SSAT induction: the depletion of natural polyamines and the accumulation of their acetylated forms.[3]

Methodology:

-

Cell Treatment and Extraction: Treat cells with DENSpm or vehicle. Harvest a known number of cells (e.g., 1-5 million) and extract polyamines by precipitating proteins with an acid (e.g., 0.2 M perchloric acid).

-

Derivatization: Polyamines lack a chromophore, so they must be derivatized prior to detection. A common method is pre-column derivatization with dansyl chloride or benzoyl chloride.

-

HPLC Separation: Inject the derivatized sample onto a reverse-phase C18 column. Separate the polyamine derivatives using a gradient elution program, typically with an acetonitrile/water mobile phase.

-

Detection: Detect the separated derivatives using a UV or fluorescence detector set to the appropriate wavelength for the chosen derivatizing agent.

-

Quantification: Calculate the concentration of each polyamine (putrescine, spermidine, spermine, N¹-acetylspermidine, N¹-acetylspermine) by comparing the peak areas to those of known standards. Normalize the results to the cell number or total protein content.

Caption: Experimental workflow for validating DENSpm's core mechanism.

Part 4: Clinical Context and Future Directions

The compelling preclinical data, demonstrating potent antitumor activity in xenograft models of melanoma, lung, and bladder cancer, positioned DENSpm as a promising novel therapeutic.[6][18] This led to its evaluation in several Phase I and II clinical trials.[5][13]

Unfortunately, the clinical translation of this preclinical efficacy has been disappointing. In trials for metastatic breast cancer, non-small cell lung cancer, and advanced hepatocellular carcinoma, DENSpm, while generally well-tolerated, showed no significant clinical activity or objective responses.[1][5][19][20]

The disparity between robust preclinical activity and limited clinical benefit underscores the complexities of targeting the polyamine pathway. Potential reasons for this translational failure include patient selection, suboptimal dosing schedules, and the development of resistance mechanisms. Despite the lack of success with DENSpm itself, the principle of disrupting polyamine homeostasis remains a valid therapeutic strategy. The insights gained from DENSpm have been invaluable, paving the way for the development of second and third-generation polyamine analogues with potentially improved potency, better pharmacological properties, and different toxicity profiles, which are currently under investigation.[1]

References

-

Greenberg, A., Moinard, C., & Cynober, L. (2003). A Phase II study of the polyamine analog N1,N11-diethylnorspermine (DENSpm) daily for five days every 21 days in patients with previously treated metastatic breast cancer. Clinical Cancer Research, 9(16 Pt 1), 5922–8. [Link]

-

Igarashi, K., & Kashiwagi, K. (2022). Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic. MDPI. [Link]

-

Tavlupova, E., et al. (2018). Activation of Polyamine Catabolism by N1,N11-Diethylnorspermine in Hepatic HepaRG Cells Induces Dedifferentiation and Mesenchymal-Like Phenotype. International Journal of Molecular Sciences, 19(12), 4061. [Link]

-

Creaven, P. J., et al. (2002). Phase I Study of N1,N11-Diethylnorspermine in Patients with Non-Small Cell Lung Cancer. Clinical Cancer Research, 8(3), 684-690. [Link]

-

El-Khoueiry, A. B., et al. (2013). Phase 1 study of N(1),N(11)‑diethylnorspermine (DENSPM) in patients with advanced hepatocellular carcinoma. Cancer Chemotherapy and Pharmacology, 72(2), 469-476. [Link]

-

Bernacki, R. J., et al. (1998). Preclinical antitumor efficacy of the polyamine analogue N1, N11-diethylnorspermine administered by multiple injection or continuous infusion. Clinical Cancer Research, 4(11), 2769-2777. [Link]

-

Huang, T. T., et al. (2007). Activation of polyamine catabolism by N1,N11-diethylnorspermine leads to cell death in glioblastoma. International Journal of Oncology, 30(4), 957-964. [Link]

-

Wolff, A. C., et al. (2003). A Phase II study of the polyamine analog N1,N11-diethylnorspermine (DENSpm) daily for five days every 21 days in patients with previously treated metastatic breast cancer. Clinical Cancer Research, 9(16 Pt 1), 5922-5928. [Link]

-

Iorio, R., et al. (2009). The polyamine analogue N1,N11-diethylnorspermine can induce chondrocyte apoptosis independently of its ability to alter metabolism and levels of natural polyamines. Journal of Cellular Physiology, 219(1), 109-116. [Link]

-

Chen, Y., et al. (2007). Activation of polyamine catabolism by N1, N11-diethylnorspermine alters the cellular localization of mTOR and downregulates mTOR protein level in glioblastoma cells. Cancer Biology & Therapy, 6(10), 1644-1648. [Link]

-

Vujcic, S., et al. (2005). Concentration-dependent effects of N1, N11-diethylnorspermine on melanoma cell proliferation. Journal of Cellular Physiology, 205(2), 299-304. [Link]

-

Tummala, R., et al. (2010). Combination effects of platinum drugs and N1, N11 diethylnorspermine on spermidine/spermine N1-acetyltransferase, polyamines and growth inhibition in A2780 human ovarian carcinoma cells and their oxaliplatin and cisplatin-resistant variants. Cancer Chemotherapy and Pharmacology, 66(5), 937-946. [Link]

-

Hu, R., & Pegg, A. E. (2004). Molecular mechanisms underlying N1, N11-diethylnorspermine-induced apoptosis in a human breast cancer cell line. Apoptosis, 9(4), 433-441. [Link]

-

Wei, Z., et al. (2018). Caspase-3 suppresses diethylnitrosamine-induced hepatocyte death, compensatory proliferation and hepatocarcinogenesis through inhibiting p38 activation. Cell Death & Disease, 9(5), 503. [Link]

-

Oredsson, S. M., et al. (2008). Inhibition of cell proliferation and induction of apoptosis by N(1),N(11)-diethylnorspermine-induced polyamine pool reduction. Biochemical Society Transactions, 36(Pt 5), 1083-1087. [Link]

-

Kramer, D. L., et al. (1995). Structural basis for differential induction of spermidine/spermine N1-acetyltransferase activity by novel spermine analogs. Cancer Research, 55(21), 4881-4887. [Link]

-

Oredsson, S. M., et al. (2008). Inhibition of cell proliferation and induction of apoptosis by N1,N11-diethylnorspermine-induced polyamine pool reduction. ResearchGate. [Link]

-

Alm, K., et al. (2002). Rapid caspase-dependent cell death in cultured human breast cancer cells induced by the polyamine analogue N(1),N(11)-diethylnorspermine. European Journal of Biochemistry, 269(3), 969-975. [Link]

-

Pegg, A. E. (2008). Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator. American Journal of Physiology. Endocrinology and Metabolism, 294(6), E995-E1010. [Link]

-

Wu, R., & Li, B. (2022). The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies. MDPI. [Link]

-

Ferrer, I., & Blanco, R. (2018). Caspase-3 Mediated Cell Death in the Normal Development of the Mammalian Cerebellum. Frontiers in Cellular Neuroscience, 12, 323. [Link]

-

Murray-Stewart, T., et al. (2016). Polyamines and cancer: Implications for chemotherapy and chemoprevention. ResearchGate. [Link]

-

Stefanelli, C., et al. (1999). Spermine triggers the activation of caspase-3 in a cell-free model of apoptosis. FEBS Letters, 451(1), 95-98. [Link]

-

Kramer, D. L., et al. (1997). Effects of novel spermine analogues on cell cycle progression and apoptosis in MALME-3M human melanoma cells. Cancer Research, 57(24), 5521-5527. [Link]

-

Haase, S., et al. (2024). Spermidine/spermine N1-acetyltransferase controls tissue-specific regulatory T cell function in chronic inflammation. bioRxiv. [Link]

-

Sharma, A., et al. (1997). Antitumor efficacy of N1,N11-diethylnorspermine on a human bladder tumor xenograft in nude athymic mice. Clinical Cancer Research, 3(8), 1239-1244. [Link]

-

Byers, T. L., & Pegg, A. E. (1989). Properties and physiological function of the polyamine transport system. American Journal of Physiology-Cell Physiology, 257(3), C545-C553. [Link]

-

Namura, S., et al. (1998). Activation and Cleavage of Caspase-3 in Apoptosis Induced by Experimental Cerebral Ischemia. Journal of Neuroscience, 18(10), 3659-3671. [Link]

-

Sguizzato, M., et al. (2023). Development and Validation of In Vitro Assessment Protocol of Novel Intravenous Nanoemulsions for Parenteral Nutrition. MDPI. [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic [mdpi.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Activation of Polyamine Catabolism by N1,N11-Diethylnorspermine in Hepatic HepaRG Cells Induces Dedifferentiation and Mesenchymal-Like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical antitumor efficacy of the polyamine analogue N1, N11-diethylnorspermine administered by multiple injection or continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Properties and physiological function of the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Structural basis for differential induction of spermidine/spermine N1-acetyltransferase activity by novel spermine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The polyamine analogue N1,N11-diethylnorspermine can induce chondrocyte apoptosis independently of its ability to alter metabolism and levels of natural polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Concentration-dependent effects of N1, N11-diethylnorspermine on melanoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of cell proliferation and induction of apoptosis by N(1),N(11)-diethylnorspermine-induced polyamine pool reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of novel spermine analogues on cell cycle progression and apoptosis in MALME-3M human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activation of polyamine catabolism by N1, N11-diethylnorspermine alters the cellular localization of mTOR and downregulates mTOR protein level in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rapid caspase-dependent cell death in cultured human breast cancer cells induced by the polyamine analogue N(1),N(11)-diethylnorspermine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Activation and Cleavage of Caspase-3 in Apoptosis Induced by Experimental Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Phase 1 study of N(1),N(11)‑diethylnorspermine (DENSPM) in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Phase II study of the polyamine analog N1,N11-diethylnorspermine (DENSpm) daily for five days every 21 days in patients with previously treated metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N¹,N¹¹-diethylnorspermine (DENSPM) as a Polyamine Analogue

Introduction

Polyamines—primarily putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for a vast array of cellular processes, including cell growth, differentiation, and macromolecular synthesis.[1] Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[1][2] In malignant tissues, the polyamine pathway is frequently dysregulated, leading to elevated polyamine levels that are critical for sustaining rapid proliferation and tumor progression.[3][4] This dependency makes the polyamine metabolic pathway a compelling target for anticancer drug development.[1]

N¹,N¹¹-diethylnorspermine (DENSPM) is a synthetic, symmetrically substituted analogue of spermine that has been extensively investigated as an experimental antitumor agent.[3][5] Unlike inhibitors of polyamine biosynthesis, DENSPM acts through a multi-pronged mechanism. It competes with natural polyamines for cellular uptake and powerfully induces the key polyamine catabolic enzyme spermidine/spermine N¹-acetyltransferase (SSAT).[1][3][6] This dual action leads to the rapid depletion of intracellular polyamine pools, culminating in the inhibition of cell proliferation and the induction of programmed cell death (apoptosis) in various cancer models.[1][2][3][7] This guide provides a comprehensive technical overview of DENSPM, detailing its mechanism of action, biological effects, and the experimental methodologies used to investigate its therapeutic potential.

Core Mechanism of Action: Hijacking Polyamine Homeostasis

The primary mechanism by which DENSPM exerts its cytotoxic effects is through the profound disruption of polyamine homeostasis, largely driven by its potent induction of SSAT.

Superinduction of Spermidine/Spermine N¹-acetyltransferase (SSAT)

DENSPM is one of the most potent known inducers of SSAT, capable of increasing its activity by 200- to 1000-fold in responsive cell types.[6] SSAT is the rate-limiting enzyme in polyamine catabolism. It acetylates spermine and spermidine, marking them for export out of the cell or for oxidation by N¹-acetylpolyamine oxidase (APAO).[8] The induction of SSAT by DENSPM is a two-part process:

-

Transcriptional Upregulation: DENSPM significantly increases the transcription of the SAT1 gene, which encodes SSAT.[6]

-

Enzyme Stabilization: The analogue also prolongs the half-life of the SSAT protein, leading to its accumulation.[6]

This superinduction of SSAT has two major consequences:

-

Depletion of Natural Polyamines: The dramatic increase in SSAT activity leads to the rapid acetylation and subsequent depletion of spermidine and spermine pools.[1][3]

-

Generation of Reactive Oxygen Species (ROS): The acetylated polyamines are oxidized by APAO, a process that generates hydrogen peroxide (H₂O₂) as a byproduct.[8][9] This increase in oxidative stress contributes significantly to DENSPM-induced cytotoxicity.[8][9]

Downregulation of Polyamine Biosynthesis

In addition to activating catabolism, polyamine analogues like DENSPM also suppress the biosynthetic arm of the pathway. They achieve this by down-regulating key enzymes such as ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (SAMDC), which are essential for producing putrescine and providing the aminopropyl donor for spermidine and spermine synthesis, respectively.[3] This multi-level interference with polyamine metabolism ensures a robust and sustained depletion of the natural polyamines required for cell growth.[3]

Figure 1: Mechanism of DENSPM action on the polyamine metabolic pathway.

Biological Role & Cellular Consequences

The profound disruption of polyamine homeostasis by DENSPM triggers a cascade of downstream cellular events, making it a potent anticancer agent in preclinical models.

Inhibition of Cell Proliferation and Cell Cycle Arrest

A primary consequence of polyamine depletion is the inhibition of cell proliferation.[1][2] Polyamines are essential for the progression through the cell cycle. DENSPM treatment has been shown to cause cell cycle arrest, most prominently a block in the G1 phase, preventing cells from entering the S phase (DNA synthesis).[5] This is often accompanied by a reduction in the levels of key cell cycle regulatory proteins, such as cyclin E1, cyclin A2, and cyclin B1.[10] The extent of cell cycle inhibition often correlates with the degree of polyamine pool depletion achieved after DENSPM treatment.[10]

Induction of Apoptosis

Beyond cytostatic effects, DENSPM is cytotoxic and effectively induces apoptosis in a variety of cancer cell lines, including breast cancer, melanoma, and glioblastoma.[5][7][8] The apoptotic response is multifaceted and can be triggered by several mechanisms:

-

Oxidative Stress: As previously mentioned, the catabolism of acetylated polyamines via APAO generates H₂O₂, leading to oxidative stress that can damage mitochondria and trigger the apoptotic cascade.[8]

-

mTOR Pathway Inhibition: In glioblastoma cells, DENSPM has been shown to downregulate the protein levels of mTOR and key downstream effectors like p70S6K and 4E-BP1.[9][11] This disrupts mTOR-mediated protein synthesis, contributing to cell death.[9] DENSPM treatment can also alter the cellular localization of mTOR, sequestering it in the perinuclear region and further inhibiting its function.[9]

-

Mitochondrial Damage: DENSPM can induce mitochondrial damage, a central event in many apoptotic pathways.[8] However, this does not always involve the classical caspase activation or cytochrome c release, suggesting multiple routes to cell death.[8]

Other Cellular Effects

Recent studies have revealed even broader effects of DENSPM. In pheochromocytoma cell lines, DENSPM treatment was found to suppress lipid metabolism by downregulating genes involved in fatty acid synthesis and uptake.[12][13] In hepatic cell models, DENSPM-induced polyamine depletion led to cellular dedifferentiation and the acquisition of a mesenchymal-like phenotype, highlighting the critical role of polyamines in maintaining cellular identity.[14]

Preclinical and Clinical Landscape

DENSPM has demonstrated significant antitumor activity in numerous preclinical models, including human tumor xenografts of melanoma and lung cancer.[3] This promising preclinical activity led to its evaluation in several Phase I and Phase II clinical trials.

Phase I trials established the safety profile and maximum tolerated dose (MTD) of DENSPM in patients with various solid tumors, including non-small cell lung cancer and hepatocellular carcinoma.[4][15] The dose-limiting toxicities were primarily gastrointestinal, including abdominal pain, nausea, and diarrhea.[3][4]

However, Phase II studies have yielded disappointing results. In a trial for patients with previously treated metastatic breast cancer, DENSPM showed no evidence of clinical activity at the dose and schedule tested.[3][16] Similarly, trials in advanced hepatocellular carcinoma did not show sufficient clinical benefit to justify further development as a monotherapy.[15][17] While the clinical outcomes for DENSPM as a single agent have been modest, the tolerability of this class of drugs and their unique mechanism of action support the continued evaluation of newer-generation polyamine analogues, potentially in combination with other cytotoxic agents.[3][16]

Quantitative Data Summary

The in vitro potency of DENSPM varies significantly across different cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MDA-MB-468 | Breast Cancer | 1-10 | [3] |

| MCF-7 | Breast Cancer | 1-10 | [3] |

| MALME-3M | Melanoma | 0.5-1.0 | [5] |

| Various Melanoma Lines | Melanoma | 2-180 | [18] |

Table 1: Reported IC₅₀ values for DENSPM in various human cancer cell lines. Values represent the concentration required to inhibit cell growth by 50% after prolonged exposure (e.g., 120 hours).

Key Experimental Protocols

Studying the effects of DENSPM requires a specific set of biochemical and cell-based assays. Below are foundational protocols for researchers investigating polyamine analogues.

Protocol 1: Analysis of Intracellular Polyamine Pools by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately quantifying intracellular polyamine levels. This protocol involves derivatizing the polyamines to allow for fluorescent or UV detection.

Causality: Polyamines themselves lack a strong chromophore or fluorophore. Derivatization with agents like benzoyl chloride or o-phthalaldehyde (OPA) attaches a molecule that can be readily detected, enabling sensitive quantification.[19][20] Reversed-phase C18 columns are used to separate the derivatized polyamines based on their hydrophobicity.[19][20]

Methodology:

-

Cell Lysis: Harvest 1-5 x 10⁶ cells by trypsinization, wash with PBS, and centrifuge. Lyse the cell pellet in 200 µL of 0.2 M perchloric acid (PCA).

-

Deproteinization: Vortex vigorously and incubate on ice for 30 minutes. Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Derivatization (Benzoylation Example):

-

Transfer 100 µL of the PCA supernatant to a new microfuge tube.

-

Add 300 µL of 2 N NaOH and 3 µL of benzoyl chloride.

-

Vortex immediately and incubate at room temperature for 20-30 minutes.

-

Stop the reaction by adding 500 µL of saturated NaCl solution.

-

-

Extraction: Extract the benzoylated polyamines by adding 500 µL of chloroform, vortexing, and centrifuging to separate the phases.

-

Sample Preparation: Transfer the lower chloroform phase to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum centrifuge. Re-dissolve the residue in 100 µL of the initial mobile phase (e.g., 55% methanol).

-

HPLC Analysis:

-

Inject 20-50 µL of the prepared sample onto a reversed-phase C18 column.

-

Use an appropriate mobile phase gradient (e.g., methanol:water) for elution.[20]

-

Detect the derivatives using a UV detector at 254 nm.[20]

-

Quantify peaks by comparing their area to a standard curve generated from known concentrations of putrescine, spermidine, and spermine.

-

Self-Validation: The protocol must include a standard curve with known polyamine concentrations to ensure accurate quantification. An internal standard can also be added prior to derivatization to account for extraction efficiency.

Protocol 2: Assessment of SSAT Induction by Western Blot

Western blotting is used to qualitatively and semi-quantitatively measure the increase in SSAT protein expression following DENSPM treatment.

Causality: This immunoassay uses a specific primary antibody to bind to the SSAT protein, allowing for its detection among the thousands of other proteins in a cell lysate. A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody and, upon addition of a chemiluminescent substrate, generates a signal proportional to the amount of SSAT protein.

Methodology:

-

Cell Treatment & Lysis: Plate cells and treat with the desired concentration of DENSPM (e.g., 10 µM) and a vehicle control (e.g., PBS) for various time points (e.g., 6, 12, 24, 48 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature 20-40 µg of protein from each sample and load onto a polyacrylamide gel (e.g., 12% Tris-Glycine). Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for SSAT (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal using a digital imager or X-ray film.

-

Analysis: Densitometrically quantify the SSAT band and normalize it to a loading control protein (e.g., β-actin or GAPDH) to compare expression levels between treated and untreated samples.

Figure 2: General experimental workflow for studying DENSPM's cellular effects.

Conclusion and Future Directions

N¹,N¹¹-diethylnorspermine (DENSPM) is a powerful pharmacological tool and a prototypical polyamine analogue that has profoundly advanced our understanding of polyamine homeostasis in cancer biology. Its ability to potently induce SSAT, leading to polyamine depletion and oxidative stress, establishes a clear mechanism for its antitumor effects.[1][3][8] The downstream consequences—cell cycle arrest, apoptosis, and inhibition of major survival pathways like mTOR—underscore the integral role of polyamines in malignancy.[5][9]

While clinical trials of DENSPM as a monotherapy have been disappointing, the research has not been without value.[3][15][16] These studies have confirmed the safety of targeting the polyamine pathway and have highlighted critical questions for the field.[3] Future research should focus on developing next-generation analogues with improved pharmacokinetic properties and greater efficacy. Furthermore, the strong preclinical rationale for combining polyamine analogues with conventional chemotherapeutics or other targeted agents warrants deeper investigation. The induction of SSAT and the resulting metabolic shifts may create vulnerabilities that can be exploited by other drugs, potentially overcoming resistance and improving therapeutic outcomes for cancer patients.

References

-

Oredsson, S., Alm, K., Söderstjerna, E., et al. (2007). Inhibition of cell proliferation and induction of apoptosis by N(1),N(11)-diethylnorspermine-induced polyamine pool reduction. Biochemical Society Transactions, 35(Pt 2), 366–370. [Link]

-

Hegardt, C., Johannsson, O., & Oredsson, S. (2002). Rapid caspase-dependent cell death in cultured human breast cancer cells induced by the polyamine analogue N(1),N(11)-diethylnorspermine. European Journal of Biochemistry, 269(15), 3846–3852. [Link]

-

Wilding, G., et al. (2003). A Phase II Study of the Polyamine Analog N1,N11-Diethylnorspermine (DENSpm) Daily for Five Days Every 21 Days in Patients with Previously Treated Metastatic Breast Cancer. Clinical Cancer Research, 9(16 Pt 1), 5922-5928. [Link]

-

Oredsson, S. (2007). Inhibition of cell proliferation and induction of apoptosis by N1,N11-diethylnorspermine-induced polyamine pool reduction. Biochemical Society Transactions. [Link]

-

Porter, C. W., Ganis, B., Vinson, T., et al. (1997). Effects of novel spermine analogues on cell cycle progression and apoptosis in MALME-3M human melanoma cells. Cancer Research, 57(24), 5481–5489. [Link]

-

Akca, G., et al. (2023). The optimal method to measure polyamines in serum by using HPLC fluorescence detector. Acta Pharmaceutica Sciencia, 61(1), 91-104. [Link]

-

Hockl, P., et al. (2000). AN IMPROVED HPLC METHOD FOR IDENTIFICATION AND QUANTITATION OF POLYAMINES AND RELATED COMPOUNDS AS BENZOYLATED DERIVATIVES. Journal of Liquid Chromatography & Related Technologies, 23(5), 693-703. [Link]

-

Cakan, O., et al. (n.d.). HPLC chromatography for analysis of polyamine standards (10 nmol/ml). ResearchGate. [Link]

-

Lara, P. N., et al. (2002). Phase I Study of N1,N11-Diethylnorspermine in Patients with Non-Small Cell Lung Cancer. Clinical Cancer Research, 8(11), 3446-3452. [Link]

-

Oredsson, S. M., et al. (2007). Inhibition of cell proliferation and induction of apoptosis by N(1),N(11)-diethylnorspermine-induced polyamine pool reduction. ResearchGate. [Link]

-

Flores, H. E., & Galston, A. W. (1982). Analysis of polyamines in higher plants by high performance liquid chromatography. Plant Physiology, 69(3), 701–706. [Link]

-

Wilding, G., et al. (2003). A Phase II study of the polyamine analog N1,N11-diethylnorspermine (DENSpm) daily for five days every 21 days in patients with previously treated metastatic breast cancer. Clinical Cancer Research, 9(16 Pt 1), 5922-5928. [Link]

-

Devereux, W., et al. (2005). Concentration-dependent effects of N1, N11-diethylnorspermine on melanoma cell proliferation. Journal of Surgical Research, 129(1), 114-119. [Link]

-

El-Khoueiry, A. B., et al. (2014). Phase 1 study of N(1),N(11)‑diethylnorspermine (DENSPM) in patients with advanced hepatocellular carcinoma. Cancer Chemotherapy and Pharmacology, 73(3), 603-610. [Link]

-

Gabrielson, E. W., et al. (2004). Induction of spermidine/spermine N1-acetyltransferase in breast cancer tissues treated with the polyamine analogue N1, N11-diethylnorspermine. Clinical Cancer Research, 10(4), 1362-1367. [Link]

-

Chen, Y., et al. (2007). Activation of polyamine catabolism by N1,N11-diethylnorspermine leads to cell death in glioblastoma. International Journal of Oncology, 30(5), 1257-1265. [Link]

-

El-Khoueiry, A. B., et al. (2013). A phase I study of DENSPM (N1, N11-diethylnorspermine) in patients with advanced hepatocellular carcinoma (HCC). ASCO Publications. [Link]

-

Kgrits-Gras, M., et al. (2018). Activation of Polyamine Catabolism by N1,N11-Diethylnorspermine in Hepatic HepaRG Cells Induces Dedifferentiation and Mesenchymal-Like Phenotype. Cells, 7(12), 269. [Link]

-

Casero, R. A., Jr., et al. (1997). Structural basis for differential induction of spermidine/spermine N1-acetyltransferase activity by novel spermine analogs. Cancer Research, 57(17), 3823–3828. [Link]

-

Chen, Y., et al. (2007). Activation of polyamine catabolism by N1, N11-diethylnorspermine alters the cellular localization of mTOR and downregulates mTOR protein level in glioblastoma cells. Cancer Biology & Therapy, 6(10), 1597-1604. [Link]

-

Lee, C. H., et al. (2022). The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies. International Journal of Molecular Sciences, 23(11), 5946. [Link]

-

Chen, Y., et al. (2007). Polyamine catabolism drug N1, N11-Diethylnorspermine caused cell death in glioblastoma cells via inhibition of mTOR-regulated protein initiation. AACR Online. [Link]

-

Kosti, O., et al. (2024). Polyamine Pathway Inhibitor DENSPM Suppresses Lipid Metabolism in Pheochromocytoma Cell Line. International Journal of Molecular Sciences, 25(18), 10029. [Link]

-

Kosti, O., et al. (2024). Polyamine Pathway Inhibitor DENSPM Suppresses Lipid Metabolism in Pheochromocytoma Cell Line. MDPI. [Link]

-

Söderstjerna, E., et al. (2008). Different cell cycle kinetic effects of N1,N11-diethylnorspermine-induced polyamine depletion in four human breast cancer cell lines. Anticancer Drugs, 19(4), 359-368. [Link]

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. Inhibition of cell proliferation and induction of apoptosis by N(1),N(11)-diethylnorspermine-induced polyamine pool reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Effects of novel spermine analogues on cell cycle progression and apoptosis in MALME-3M human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural basis for differential induction of spermidine/spermine N1-acetyltransferase activity by novel spermine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Inhibition of cell proliferation and induction of apoptosis by N(1),N(11)-diethylnorspermine-induced polyamine pool reduction. | Semantic Scholar [semanticscholar.org]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Activation of polyamine catabolism by N1, N11-diethylnorspermine alters the cellular localization of mTOR and downregulates mTOR protein level in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Different cell cycle kinetic effects of N1,N11-diethylnorspermine-induced polyamine depletion in four human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Polyamine Pathway Inhibitor DENSPM Suppresses Lipid Metabolism in Pheochromocytoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Polyamine Pathway Inhibitor DENSPM Suppresses Lipid Metabolism in Pheochromocytoma Cell Line [mdpi.com]

- 14. Activation of Polyamine Catabolism by N1,N11-Diethylnorspermine in Hepatic HepaRG Cells Induces Dedifferentiation and Mesenchymal-Like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phase 1 study of N(1),N(11)‑diethylnorspermine (DENSPM) in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Phase II study of the polyamine analog N1,N11-diethylnorspermine (DENSpm) daily for five days every 21 days in patients with previously treated metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ascopubs.org [ascopubs.org]

- 18. Concentration-dependent effects of N1, N11-diethylnorspermine on melanoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medipol.edu.tr [medipol.edu.tr]

- 20. Analysis of polyamines in higher plants by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Targeting the Polyamine Pathway in Oncology

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of N¹,N¹¹-Diethylnorspermine (DENSPM)

The natural polyamines—putrescine, spermidine, and spermine—are ubiquitous polycationic molecules indispensable for cellular proliferation, differentiation, and survival.[1][2][3] Their intricate regulation is fundamental to normal cell function. However, in neoplastic cells, the polyamine pathway is frequently dysregulated, leading to elevated intracellular polyamine concentrations that support unchecked growth.[4][5] This observation identified the polyamine metabolic pathway as a compelling target for anticancer drug development.

Initial strategies focused on inhibiting key biosynthetic enzymes, most notably with α-difluoromethylornithine (DFMO), an irreversible inhibitor of ornithine decarboxylase (ODC).[2][5] While a valuable research tool, DFMO's clinical efficacy as a single agent was limited due to cellular compensatory mechanisms.[2][5] This challenge spurred the development of polyamine analogues designed not merely to inhibit a single enzyme but to act as multi-site modulators of the entire pathway.[4][6] These analogues, including N¹,N¹¹-diethylnorspermine (DENSPM), exploit the cell's own transport system to gain entry, subsequently disrupting homeostasis by down-regulating polyamine synthesis and powerfully inducing polyamine catabolism.[2][7] This guide provides a comprehensive overview of DENSPM, from its rational design and synthesis to its mechanism of action and clinical evaluation.

Part 1: Discovery and Rationale

The development of DENSPM emerged from systematic structure-activity relationship studies of synthetic spermine analogues in the late 1980s and early 1990s.[8] The core hypothesis was that terminally alkylated polyamine analogues could act as metabolic impostors. These molecules would be recognized by the polyamine transport system for cellular uptake but would fail to perform the essential functions of natural polyamines, while also triggering feedback mechanisms to shut down the native polyamine machinery.[2]

DENSPM, a symmetrically N¹,N¹¹-bis(ethyl)-substituted analogue of norspermine, proved to be a particularly effective agent.[9][10] Preclinical studies revealed its unique and potent ability to massively induce spermidine/spermine N¹-acetyltransferase (SSAT), the rate-limiting enzyme in polyamine catabolism.[7][9][11] This profound induction, sometimes reaching 1000-fold over baseline, leads to rapid acetylation and subsequent excretion or degradation of natural polyamines, effectively starving the cancer cell of these critical growth factors.[6][9][10] This dual action—suppressing synthesis and aggressively promoting catabolism—distinguished DENSPM from earlier inhibitors and positioned it for further development as a promising antitumor agent.[9]

Part 2: Chemical Synthesis of N¹,N¹¹-Diethylnorspermine

The synthesis of symmetrically substituted polyamine analogues like DENSPM relies on established principles of amine chemistry, primarily N-alkylation. A robust and scalable synthesis is critical for both preclinical and clinical development. The following protocol describes a representative and reliable method based on common synthetic strategies for polyamine derivatives.[12][13]

Experimental Protocol: Synthesis of DENSPM Tetrahydrochloride

This protocol is a self-validating system. Successful synthesis is confirmed at each stage by analytical characterization, ensuring the integrity of the final compound.

Objective: To synthesize N¹,N¹¹-diethylnorspermine via reductive amination, followed by conversion to the stable tetrahydrochloride salt.

Core Causality: Reductive amination is chosen for its efficiency and control in forming secondary amines without significant over-alkylation, a common issue with direct alkylation methods using alkyl halides. The use of protecting groups (Boc) on the internal secondary amines of the norspermine backbone is essential to direct the ethylation specifically to the terminal primary amines.

Materials:

-

Norspermine (N,N'-Bis(3-aminopropyl)-1,3-propanediamine)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Acetaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Workflow Diagram: Synthesis of DENSPM

Caption: High-level workflow for the synthesis of DENSPM.

Step-by-Step Methodology:

-

Protection of Norspermine:

-

Dissolve norspermine (1 equivalent) in DCM in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of Boc₂O (2.2 equivalents) in DCM dropwise over 1 hour.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Self-Validation: Monitor reaction completion via Thin Layer Chromatography (TLC). The product spot should be less polar than the starting norspermine.

-

Wash the reaction mixture with saturated NaHCO₃ solution, then with brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the di-Boc-protected norspermine.

-

-

N¹,N¹¹-Diethylation (Reductive Amination):

-

Dissolve the di-Boc-protected norspermine (1 equivalent) in DCM.

-

Add acetaldehyde (2.5 equivalents).

-

Stir for 30 minutes, then add STAB (3.0 equivalents) portion-wise.

-

Stir the reaction at room temperature for 12-18 hours.

-

Self-Validation: Monitor via TLC or LC-MS to confirm the consumption of the starting material and the formation of the heavier, dialkylated product.

-

Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

-

Purify the crude product by silica gel column chromatography to isolate the di-Boc-protected N¹,N¹¹-diethylnorspermine.

-

-

Deprotection and Salt Formation:

-

Dissolve the purified, protected product in a minimal amount of methanol or ethyl acetate.

-

Cool the solution to 0°C.

-

Slowly add an excess of HCl (e.g., 4M solution in diethyl ether, >4 equivalents) with vigorous stirring. A white precipitate should form immediately.

-